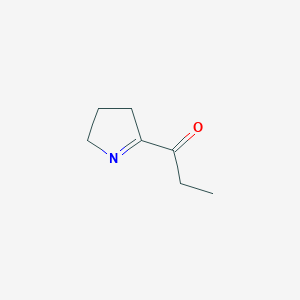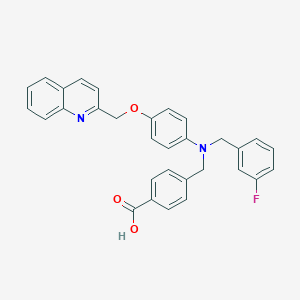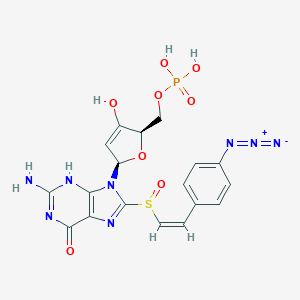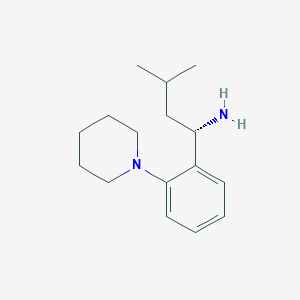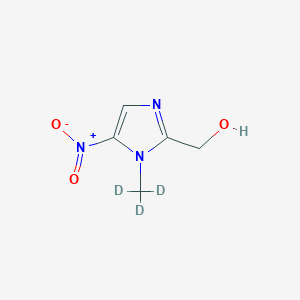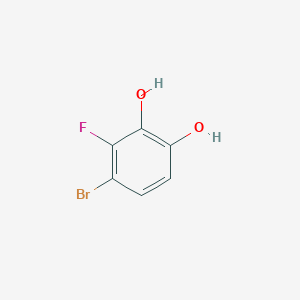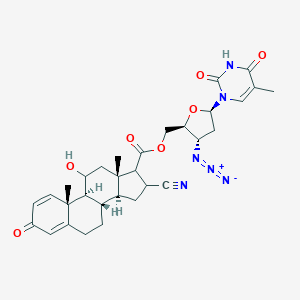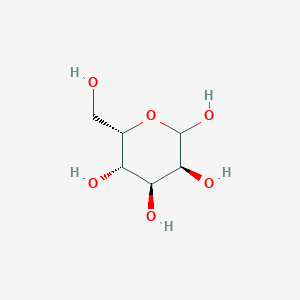
L-Gulosa
Descripción general
Descripción
L-Gulosa, con la fórmula química C₆H₁₂O₆ o O=CH[CH(OH)]₅H, es un enantiómero de la d-glucosa más común. A diferencia de la d-glucosa, la this compound no se encuentra naturalmente en los organismos vivos, pero puede sintetizarse en el laboratorio. Comparte la misma cadena de seis carbonos que la glucosa, clasificándola como una hexosa. En cuanto al sabor, la this compound es indistinguible de la d-glucosa .
Aplicaciones Científicas De Investigación
La L-Gulosa se ha explorado para diversos propósitos:
Edulcorante bajo en calorías: Propuesto como una alternativa baja en calorías, aunque no se comercializa.
Liberación de insulina: El pentaacetato de this compound estimula la liberación de insulina y puede tener potencial terapéutico para la diabetes tipo 2.
Propiedades laxantes: La this compound exhibe efectos laxantes y se ha considerado para la limpieza del colon sin alterar el equilibrio de líquidos y electrolitos.
Mecanismo De Acción
El mecanismo exacto por el cual la L-gulosa ejerce sus efectos sigue siendo un área de estudio. Puede implicar interacciones con receptores celulares o vías metabólicas.
Análisis Bioquímico
Biochemical Properties
L-Gulose interacts with several enzymes and proteins in the process of AsA biosynthesis. For instance, it is involved with the enzyme L-gulono-1,4-lactone oxidase (GulLO), which is crucial in the conversion of L-Gulose to AsA . This interaction is essential for the production of AsA, an important antioxidant for plants and animals .
Cellular Effects
The presence of L-Gulose in cells influences various cellular processes. It plays a role in the biosynthesis of AsA, which is a key antioxidant that protects cells from oxidative damage. AsA also participates in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
L-Gulose exerts its effects at the molecular level through its conversion to AsA. This process involves the enzyme GulLO, which oxidizes L-Gulose to produce AsA . This reaction is a crucial step in the biosynthesis of AsA, influencing gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
The effects of L-Gulose can change over time in laboratory settings. For instance, when L-Gulose is treated with GulLO, the levels of total AsA in transgenic tobacco cell lines were significantly increased . This suggests that L-Gulose’s influence on cellular function may vary over time, depending on its stability and degradation .
Metabolic Pathways
L-Gulose is involved in the metabolic pathway that leads to the production of AsA. This pathway involves the enzyme GulLO, which catalyzes the oxidation of L-Gulose to AsA . This process can influence metabolic flux and metabolite levels within the cell .
Métodos De Preparación
Síntesis de laboratorio:: La L-Gulosa se puede preparar a través de rutas sintéticas que implican transformaciones químicas. Un método común es la oxidación de la d-glucosa utilizando reactivos específicos. Por ejemplo, la oxidación de la d-glucosa con agua de bromo seguida de reducción produce this compound.
Producción industrial:: La producción a escala industrial de this compound no es común debido a los altos costos de fabricación. La investigación continúa explorando métodos más eficientes para la síntesis a gran escala.
Análisis De Reacciones Químicas
Reactividad:: La L-Gulosa, como otras aldohexosas, puede sufrir diversas reacciones químicas:
Oxidación: La this compound se puede oxidar para formar ácidos carboxílicos.
Reducción: La reducción de la this compound conduce a alditoles (alcoholes de azúcar).
Sustitución: La this compound puede sufrir reacciones de sustitución en sus grupos hidroxilo.
Isomerización: En solución acuosa, la this compound se interconvierte entre isómeros estructurales cíclicos, incluyendo α- y β-L-glucofuranoosa (anillo de cinco miembros) y α- y β-L-glucopiranosa (anillo de seis miembros).
- Oxidación: Agua de bromo, ácido nítrico u otros agentes oxidantes.
- Reducción: Borohidruro de sodio (NaBH₄) o hidrogenación catalítica.
- Isomerización: Condiciones ácidas o básicas.
Comparación Con Compuestos Similares
La L-Gulosa destaca por su rareza y propiedades únicas. Los compuestos similares incluyen d-glucosa, d-manosa y d-galactosa.
Propiedades
Número CAS |
6027-89-0 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 |
Clave InChI |
WQZGKKKJIJFFOK-QRXFDPRISA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
SMILES isomérico |
C([C@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
melting_point |
< 25 °C |
Key on ui other cas no. |
6027-89-0 |
Descripción física |
Solid |
Sinónimos |
L-(+)-Gulose; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-gulose?
A1: L-Gulose has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.
Q2: Is there any spectroscopic data available for L-gulose?
A2: Yes, several studies have characterized L-gulose using NMR spectroscopy, including proton (1H) and carbon-13 (13C) NMR. These studies provide detailed information about the structure and conformation of L-gulose and its derivatives. [, ]
Q3: Where is L-gulose naturally found?
A3: L-Gulose is a rare sugar found in specific organisms. One notable example is its presence as the sugar moiety of the main polar lipid in the thermophilic archaeon Thermoplasma acidophilum. []
Q4: How is L-gulose biosynthesized?
A4: Research suggests that L-gulose biosynthesis in Thermoplasma acidophilum occurs through a pathway involving stepwise stereochemical inversion at C-2 and C-5 of D-glucose. This process likely involves an epimerase similar to GDP-mannose 3,5-epimerase, a key enzyme in plant ascorbate biosynthesis. [, ]
Q5: Is L-gulose involved in vitamin C biosynthesis in plants?
A5: While not a direct precursor in the main vitamin C pathway, L-gulose, specifically as guanosine 5’-diphospho-β-L-gulose (GDP-L-gulose), is produced by GDP-mannose 3′,5′-epimerase, an enzyme involved in the early stages of vitamin C biosynthesis in plants. [] Research suggests exogenous L-gulose can be converted to L-ascorbic acid in plant cells, hinting at a potential role in the L-gulose pathway for de novo vitamin C synthesis. [, ]
Q6: Can L-gulose be synthesized from other sugars?
A7: Yes, L-gulose can be synthesized from other sugars using chemical and enzymatic methods. One study demonstrated the efficient production of L-gulose from D-sorbitol using a wheat-bran culture extract of the fungus Penicillium sp. KU-1. [] This fungal extract exhibits enzymatic activity for the oxidation of D-sorbitol, leading to a high yield of L-gulose. [] Additionally, chemical synthesis from D-mannose has been explored. [, ]
Q7: Can L-gulose be used in the synthesis of other biologically active compounds?
A9: Yes, L-gulose serves as a valuable starting material for synthesizing various biologically relevant compounds. For instance, it acts as a precursor for the synthesis of orthogonally protected L-hexose thioglycoside derivatives, which are important building blocks for complex carbohydrates. [] It's also been utilized in the synthesis of the antibiotic YA-56. [] Additionally, L-gulose is employed in the creation of carbocyclic analogues of various sugars, including α-D-glucosamine and α-D-mannose. [] Researchers have also used L-gulose in the synthesis of L-beta-(2S,4S)- and L-alpha-(2S,4R)-dioxolanyl nucleosides, which showed potential as anti-HIV agents. []
Q8: Are there any applications of L-gulose in material science?
A10: While research in this area is still emerging, L-gulose derivatives, particularly L-guluronic acid, have shown promise in the development of heparinoid pentasaccharides with anticoagulant activity. [] Replacing the more synthetically challenging L-iduronic acid with L-guluronic acid in these compounds could lead to more efficient production of these important pharmaceuticals. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



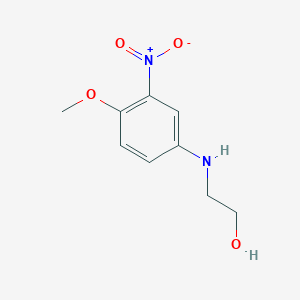


![Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B135275.png)
